molecular formula C21H21N3O3S B2742848 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide CAS No. 1324126-02-4

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2742848
CAS RN: 1324126-02-4
M. Wt: 395.48
InChI Key: KZSMXCDTPPPHNH-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Isoquinoline Derivatives

Fluorinated isoquinolines have gained attention due to their unique properties, including biological activities and light-emitting capabilities . Investigating the synthesis and properties of this compound within the context of fluorinated isoquinolines could reveal novel applications. Researchers might explore its use in organic light-emitting diodes (OLEDs) or as a building block for supramolecular chemistry.

Polymer Chemistry and Thermoresponsive Polymers

The presence of the ethyleneglycolether moiety suggests potential applications in polymer chemistry. Researchers could incorporate this compound into thermoresponsive polymers, such as poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) . These polymers undergo reversible sol-gel transitions based on temperature changes, making them useful in drug delivery systems and smart materials.

Deoxofluorination Reagents

N,N-bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor or BAST) is a less thermally sensitive deoxofluorination reagent . Researchers could explore the compound’s potential as a mild and efficient reagent for introducing fluorine atoms into organic molecules. Its stability and reactivity profile make it valuable in synthetic chemistry.

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-12-11-22-19(25)13-15-7-9-17(10-8-15)23-20(26)18-14-28-21(24-18)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSMXCDTPPPHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide

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